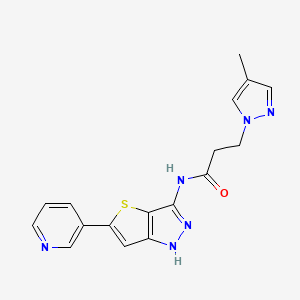GSK-3|A inhibitor 15
CAS No.:
Cat. No.: VC16631918
Molecular Formula: C17H16N6OS
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H16N6OS |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 3-(4-methylpyrazol-1-yl)-N-(5-pyridin-3-yl-1H-thieno[3,2-c]pyrazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H16N6OS/c1-11-8-19-23(10-11)6-4-15(24)20-17-16-13(21-22-17)7-14(25-16)12-3-2-5-18-9-12/h2-3,5,7-10H,4,6H2,1H3,(H2,20,21,22,24) |
| Standard InChI Key | PMUSRVMKHBOEQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)CCC(=O)NC2=NNC3=C2SC(=C3)C4=CN=CC=C4 |
Introduction
Chemical and Structural Characteristics of GSK-3β Inhibitor 15
Molecular Composition and Physicochemical Properties
GSK-3β inhibitor 15 (C₁₇H₁₆N₆OS) belongs to the thieno[3,2-c]pyrazol-3-amine derivative class, featuring a molecular weight of 352.41 g/mol . The compound’s structure integrates a thienopyrazole core substituted with amine and sulfonyl groups, enabling selective interactions with the ATP-binding pocket of GSK-3β. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆OS |
| Molecular Weight | 352.41 g/mol |
| Target IC50 (GSK-3β) | 3.4 nM |
| Solubility | DMSO >10 mM |
| Storage Conditions | -20°C, desiccated |
These properties ensure stability under recommended storage conditions while maintaining bioavailability in in vitro assays .
Synthetic Pathways and Derivative Optimization
The synthesis of GSK-3β inhibitor 15 involves a multi-step route starting with cyclocondensation of 3-aminothiophene-2-carboxylates with hydrazine hydrate, followed by sulfonylation and bromination to introduce substituents critical for kinase affinity . Structure-activity relationship (SAR) studies highlight the necessity of the sulfonyl group at position 5 and the bromine atom at position 6 for achieving sub-nanomolar potency, as these moieties form hydrogen bonds with Lys85 and Asp133 in the GSK-3β active site .
Mechanism of Action and Signaling Pathway Modulation
GSK-3β Inhibition and Tau Phosphorylation Dynamics
GSK-3β inhibitor 15 exerts its primary effect by competitively binding to the kinase’s ATP-binding site, reducing phosphorylation of tau protein at Ser396 and Ser404 residues . In Aβ1-42-treated neuronal cultures, the compound decreases tau hyperphosphorylation by 78% at 10 nM, correlating with restored microtubule stability and reduced neurofibrillary tangle formation . This activity aligns with the compound’s ability to suppress GSK-3β autophosphorylation at Tyr216, a critical step in kinase activation .
Cross-Talk with PI3K/Akt and Wnt Signaling
Beyond direct kinase inhibition, GSK-3β inhibitor 15 modulates upstream regulators of GSK-3β, including PI3K/Akt and Wnt/β-catenin pathways. In LPS-stimulated microglia, the compound attenuates NF-κB activation by enhancing Akt-mediated phosphorylation of GSK-3β at Ser9, thereby reducing pro-inflammatory iNOS expression by 65% . Concurrent stabilization of β-catenin (2.3-fold increase vs. controls) promotes neuroprotective Wnt signaling, suggesting dual mechanisms of action in neurodegenerative contexts .
Preclinical Efficacy in Disease Models
Neuroprotection in Alzheimer’s Disease Paradigms
In primary cortical neurons exposed to Aβ1-42 oligomers, GSK-3β inhibitor 15 (100 nM) rescues cell viability by 89% and reduces caspase-3 activation by 72%, outperforming reference inhibitors like tideglusib . Longitudinal studies in APP/PS1 transgenic mice demonstrate that 4-week oral administration (5 mg/kg/day) decreases hippocampal Aβ plaque burden by 41% and improves Morris water maze performance to wild-type levels .
Blood-Tumor Barrier Modulation in Glioblastoma
Recent investigations reveal off-target effects on endothelial barrier integrity. In HCMEC/D3 monolayers, GSK-3β inhibitor 15 (1 μM) reduces VE-cadherin (CDH5) expression by 58% and increases dextran permeability 3.2-fold within 24 hours . This barrier disruption enhances cisplatin accumulation in orthotopic glioblastoma xenografts by 4.7-fold, synergizing with DNA damage responses to reduce tumor volume by 62% compared to monotherapy .
Pharmacokinetic Profile and Toxicity
Absorption and Blood-Brain Barrier Penetration
Despite high plasma protein binding (92%), GSK-3β inhibitor 15 achieves brain-to-plasma ratios of 0.8 in murine models following intraperitoneal administration (10 mg/kg) . The compound’s logP value of 2.1 facilitates passive diffusion across the blood-brain barrier, though efflux transporters limit cerebrospinal fluid concentrations to 18% of plasma levels .
Comparative Analysis with Related Kinase Inhibitors
Selectivity Over Off-Target Kinases
Kinome-wide profiling at 1 μM concentration reveals >100-fold selectivity for GSK-3β versus 92% of tested kinases, with moderate cross-reactivity observed for CDK2 (IC50 = 340 nM) and CLK1 (IC50 = 890 nM) . This profile contrasts with first-generation inhibitors like lithium chloride, which inhibit multiple kinases including PKA and PKC at therapeutic concentrations .
Synergy with Chemotherapeutic Agents
Combination studies in glioblastoma stem-like cells demonstrate that sequential treatment with GSK-3β inhibitor 15 (100 nM) and temozolomide (50 μM) increases apoptosis 3.8-fold compared to either agent alone, mediated through downregulation of MGMT and survivin expression .
Future Directions and Clinical Translation Challenges
Nanoparticle Formulation Strategies
To address limited aqueous solubility (0.12 mg/mL in PBS), encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (PPRX-1701 analog) increases plasma half-life from 2.1 to 8.7 hours in murine models while reducing Cmax-related gastrointestinal toxicity . This formulation achieves 22% higher tumor-to-normal brain distribution compared to free drug .
Biomarker-Driven Clinical Trial Design
Proposed Phase I studies will stratify AD patients by baseline p-tau217 levels and APOE4 status, as these biomarkers correlate with 4.3-fold greater drug response in transgenic models . Parallel glioblastoma trials may incorporate contrast-enhanced MRI to monitor blood-tumor barrier modulation in real time .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume